
IronSULFUR CLUSTER
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron-sulfur clusters (ISCs) are ubiquitous in nature and play a crucial role in various biological processes. They are essential for electron transfer, catalysis, and regulation of gene expression. ISCs are found in several proteins involved in energy metabolism, DNA replication, repair, and transcription.
科学的研究の応用
Low-energy Spectrum and Electronic Structure
Iron-sulfur clusters, such as [2Fe-2S] and [4Fe-4S], are pivotal in biological processes like nitrogen fixation, respiration, and photosynthesis. Their electronic states are key to their reactivity. Quantum calculations have revealed limitations in traditional models of their electronic structure, showing a higher number of electronic states than previously thought, important for understanding these clusters in catalysis in nature (Sharma et al., 2014).
Biological Functions and Diversity
Iron-sulfur proteins, containing clusters like Fe2S2, Fe3S4, and Fe4S4, perform oxidation-reduction reactions, influence protein structure, and act as catalytic centers and sensors. Their common oxidation states are paramagnetic, presenting challenges in understanding the magnetic properties of mixed valence systems (Beinert et al., 1997).
Cluster Formation in Bacteria
The assembly and insertion of iron-sulfur clusters into proteins is a complex process, largely due to the cellular toxicity of iron and sulfur in their free forms. These clusters are chemically versatile and crucial for sustaining life (Frazzon & Dean, 2003).
Role as Biological Sensors
Iron-sulfur clusters in proteins like transcriptional regulators act as sensors of environmental conditions, including oxygen, stress, and metabolic status. The clusters' redox and coordination properties enable them to detect such analytes and modulate DNA-binding affinity (Crack et al., 2014).
Structural Conversions and Core Types
Iron-sulfur clusters undergo structural conversions, transforming to new structures of different nuclearity. These conversions are significant in biological systems, emphasizing the clusters as modular units subject to covalent bond interactions leading to diverse structures (Holm & Lo, 2016).
Biosynthesis and Cluster Assembly
The biosynthesis of iron-sulfur clusters in eukaryotes, including humans, involves complex cellular machineries. Defects in this process can lead to diseases such as Friedreich’s ataxia and sideroblastic anemia. Mitochondrial iron overload is a common feature in these diseases (Rouault, 2012).
特性
CAS番号 |
123921-08-4 |
|---|---|
製品名 |
IronSULFUR CLUSTER |
分子式 |
Fe4H4S4-4 |
分子量 |
355.7 g/mol |
IUPAC名 |
iron;sulfanide |
InChI |
InChI=1S/4Fe.4H2S/h;;;;4*1H2/p-4 |
InChIキー |
PTTXNOSMDBWCQD-UHFFFAOYSA-J |
SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
正規SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
同義語 |
arabino-2-Heptulose, 1,4-dideoxy-6-C-methyl-5-O-methyl-6,7-O-(1-methylethylidene)-, dimethyl acetal |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



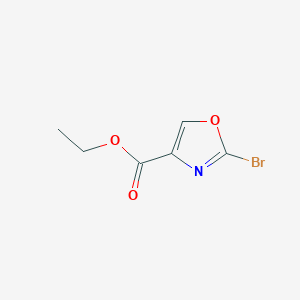
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B44783.png)
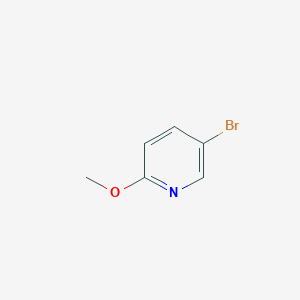
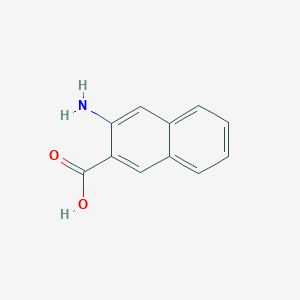
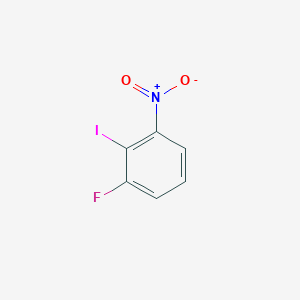
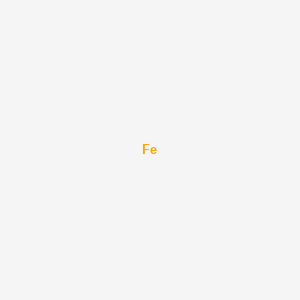
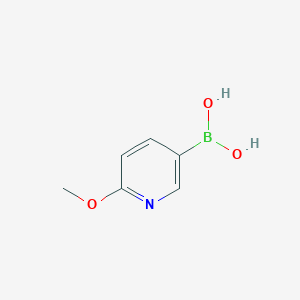
![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)
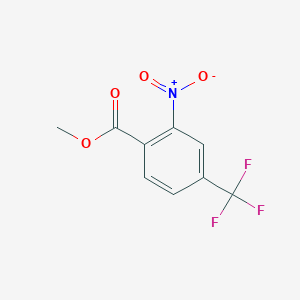
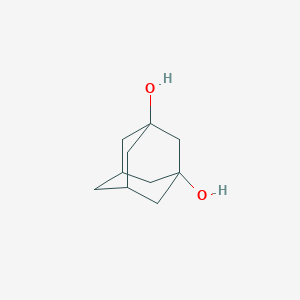
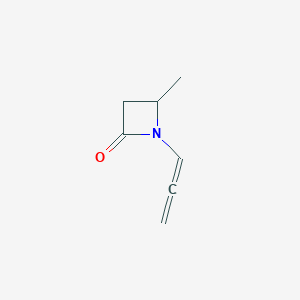
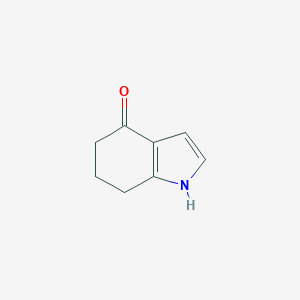
![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)
![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)